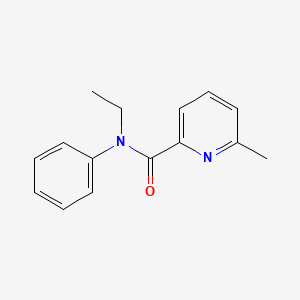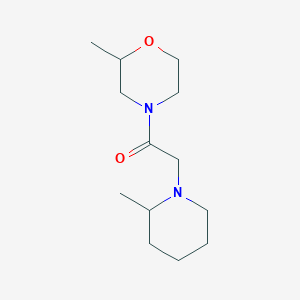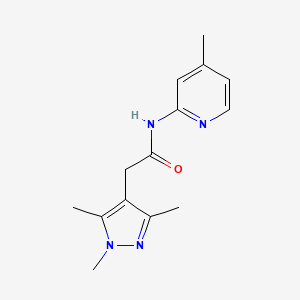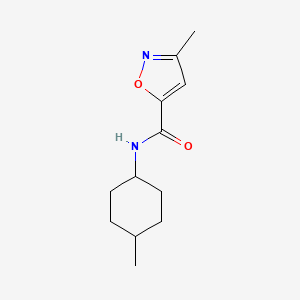
N-methyl-1-(2-methylpropanoyl)-N-phenylpiperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-1-(2-methylpropanoyl)-N-phenylpiperidine-4-carboxamide, also known as MPHP, is a synthetic cathinone that belongs to the class of psychoactive substances known as designer drugs. MPHP is a relatively new drug, and its effects on the human body are still being studied.
Mecanismo De Acción
N-methyl-1-(2-methylpropanoyl)-N-phenylpiperidine-4-carboxamide acts as a dopamine and norepinephrine reuptake inhibitor, which leads to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is believed to be responsible for the psychoactive effects of this compound, including increased energy, euphoria, and heightened alertness.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include increased heart rate, blood pressure, and body temperature. It also causes the release of stress hormones such as cortisol and adrenaline. Prolonged use of this compound can lead to addiction, psychosis, and other negative health consequences.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-methyl-1-(2-methylpropanoyl)-N-phenylpiperidine-4-carboxamide has several advantages for use in lab experiments, including its ability to cross the blood-brain barrier and its high potency. However, its unpredictable effects on the central nervous system and the lack of long-term studies on its safety and efficacy make it a challenging substance to work with.
Direcciones Futuras
Future research on N-methyl-1-(2-methylpropanoyl)-N-phenylpiperidine-4-carboxamide should focus on its potential therapeutic uses, such as treating depression and anxiety. Further studies should also investigate the long-term effects of this compound on the brain and the body, as well as its potential for addiction and abuse. Additionally, research should be conducted to develop safer and more effective alternatives to this compound for use in scientific studies.
In conclusion, this compound is a synthetic cathinone that has been used as a research chemical in various scientific studies. Its mechanism of action involves the inhibition of dopamine and norepinephrine reuptake, which leads to an increase in neurotransmitter levels in the brain. This compound has several advantages for use in lab experiments, but its unpredictable effects on the central nervous system and the lack of long-term studies on its safety and efficacy make it a challenging substance to work with. Future research should focus on its potential therapeutic uses, long-term effects, and the development of safer and more effective alternatives.
Métodos De Síntesis
The synthesis of N-methyl-1-(2-methylpropanoyl)-N-phenylpiperidine-4-carboxamide involves the reaction of 4-piperidone hydrochloride with methylpropanoyl chloride and an amine catalyst in the presence of an organic solvent. The resulting product is then purified using chromatography.
Aplicaciones Científicas De Investigación
N-methyl-1-(2-methylpropanoyl)-N-phenylpiperidine-4-carboxamide has been used as a research chemical in various scientific studies. It has been used to investigate the effects of cathinones on the brain and the potential therapeutic uses of these compounds. This compound has also been used to study the structure-activity relationship of cathinones and their effects on the central nervous system.
Propiedades
IUPAC Name |
N-methyl-1-(2-methylpropanoyl)-N-phenylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-13(2)16(20)19-11-9-14(10-12-19)17(21)18(3)15-7-5-4-6-8-15/h4-8,13-14H,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJQKKFLYGCRFHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC(CC1)C(=O)N(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-methoxyethanone](/img/structure/B7508912.png)


![N-[(2,4-dimethylphenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide](/img/structure/B7508941.png)

![Methyl 2-[4-(dimethylcarbamoyl)piperazin-1-yl]acetate](/img/structure/B7508965.png)



![N-[(3-chlorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide](/img/structure/B7508997.png)

![(3-Methyl-1,2-oxazol-5-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7509009.png)


